3-Chloro-4-methyl-9(10H)-acridinone
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Overview
Description
3-Chloro-4-methyl-9(10H)-acridinone is an organic compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by a chlorine atom at the third position and a methyl group at the fourth position on the acridinone ring, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-9(10H)-acridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and 4-methylbenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as sulfuric acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the acridinone ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-9(10H)-acridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroacridinones.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and related derivatives.
Reduction Products: Dihydroacridinones.
Substitution Products: Various substituted acridinones depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methyl-9(10H)-acridinone has several scientific research applications, including:
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology
Fluorescent Probes: Utilized as fluorescent probes in biological imaging and assays.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine
Anticancer Agents: Studied for its potential anticancer properties, particularly in inhibiting tumor growth.
Antimicrobial Agents: Explored for its antimicrobial activity against various pathogens.
Industry
Dye Manufacturing: Used in the production of dyes and pigments.
Material Science: Incorporated into materials for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-9(10H)-acridinone involves:
Molecular Targets
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit specific enzymes involved in critical biochemical pathways.
Pathways Involved
Apoptosis Induction: The compound may induce apoptosis in cancer cells by activating apoptotic pathways.
Antimicrobial Pathways: It can disrupt microbial cell membranes and inhibit essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-9(10H)-acridinone: Lacks the methyl group at the fourth position.
4-Methyl-9(10H)-acridinone: Lacks the chlorine atom at the third position.
9(10H)-Acridinone: The parent compound without any substitutions.
Uniqueness
3-Chloro-4-methyl-9(10H)-acridinone is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-4-methyl-10H-acridin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-8-11(15)7-6-10-13(8)16-12-5-3-2-4-9(12)14(10)17/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAFNOCPCHSQAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609192-68-8 |
Source
|
Record name | 3-Chloro-4-methyl-9(10H)-acridinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609192688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLORO-4-METHYL-9(10H)-ACRIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG69JW3N8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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